![molecular formula C22H17N3OS B2704367 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine CAS No. 721906-89-4](/img/structure/B2704367.png)
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine, also known as BMT-047, is a benzothiazine derivative that has been synthesized and studied for its potential use as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, which have been explored in scientific research studies.
Scientific Research Applications
Antioxidant Properties
One research avenue explores the synthesis of benzimidazole derivatives, including structures related to 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine, and their in vitro effects on lipid peroxidation levels in rat liver microsomes. These studies demonstrate significant antioxidant properties, suggesting potential applications in protecting against oxidative stress-related damage (C. Kuş et al., 2004).
Antimicrobial Activity
Benzimidazole derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown varying degrees of efficacy against bacterial and fungal strains, indicating their potential as templates for developing new antimicrobial agents (Salahuddin et al., 2017).
Anticancer Activity
Studies have also delved into the anticancer properties of benzothiazine and benzimidazole moieties. Compounds containing these structures have been screened for antitumor activity, with some showing promising results against various cancer cell lines. This highlights their potential as scaffolds for anticancer drug development (D. Havrylyuk et al., 2010).
Anticonvulsant Agents
Another area of research has focused on the synthesis of benzothiazole derivatives for their potential anticonvulsant properties. These compounds have been tested for their efficacy in controlling seizures, offering a pathway to developing new therapeutic agents for epilepsy (M. M. Gineinah, 2001).
Anti-inflammatory and Anti-bacterial Agents
Further studies have investigated the synthesis of novel benzimidazole-2yl derivatives bearing sulfonate moieties for their anti-inflammatory and antibacterial activities. These compounds exhibit significant inhibitory effects against various microbial strains and show potential as anti-inflammatory agents, underscoring their versatility in medicinal chemistry applications (B. V. Kendre et al., 2015).
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-26-15-12-10-14(11-13-15)20-21(27-19-9-5-4-8-18(19)23-20)22-24-16-6-2-3-7-17(16)25-22/h2-13,21H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUOUFYIAYDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.